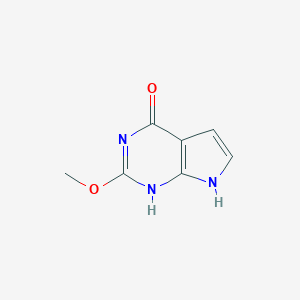

6-Hydroxy-2-methoxy-7-deazapurine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWGPQGJOITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326939 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-07-1 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Core: A Technical Guide to 6-Hydroxy-2-methoxy-7-deazapurine and the Broader Potential of the 7-Deazapurine Scaffold

This technical guide delves into the chemical identity and therapeutic context of 6-Hydroxy-2-methoxy-7-deazapurine (CAS Number: 90057-07-1) . While public domain research on this specific analogue is notably limited, its structural backbone, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, is a cornerstone in contemporary medicinal chemistry. This document will first define the known characteristics of our title compound and then expand to provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of the broader 7-deazapurine class, offering critical insights for researchers and drug development professionals.

Profiling the Core Compound: this compound

This compound is a heterocyclic organic compound. Its fundamental properties, as collated from chemical suppliers, are summarized below. It is important to note that this compound is primarily available for research purposes, and extensive peer-reviewed studies detailing its synthesis or biological activity are not readily found in the public domain.[1][2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 90057-07-1 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₂ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1] |

| Synonyms | 2-Methoxy-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol, 1,7-Dihydro-2-Methoxy-4H-pyrrolo[2,3-d]pyrimidin-4-one, NSC 622774 | [2] |

The scarcity of dedicated research on this compound suggests it may be a novel scaffold for exploration or a specialized intermediate in proprietary synthetic pathways. The true value in its study lies in understanding its place within the highly active class of 7-deazapurine analogues.

The 7-Deazapurine Scaffold: A Privileged Structure in Drug Discovery

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, ring system is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[6][7] This seemingly subtle modification has profound effects on the molecule's electronic properties and biological activity. The carbon at the 7-position makes the five-membered ring more electron-rich and provides a valuable handle for synthetic modification.[6][7] These characteristics have rendered the 7-deazapurine scaffold a "privileged structure" in the design of a multitude of therapeutic agents, particularly in the realms of oncology and virology.[6][7]

General Synthesis Strategies for 7-Deazapurine Derivatives

The synthesis of substituted 7-deazapurines often commences with a pre-functionalized pyrrolo[2,3-d]pyrimidine core. A common and versatile starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for subsequent derivatization at key positions.

Glycosylation: The Vorbrüggen Approach

For the synthesis of 7-deazapurine nucleosides, a widely employed method is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated 7-deazapurine base with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]

Caption: Palladium-catalyzed cross-coupling for diversification at the 6-position.

Broad-Spectrum Biological Activity of 7-Deazapurine Analogues

The therapeutic potential of 7-deazapurine derivatives is vast, with numerous compounds demonstrating potent biological effects.

Antiviral Activity

7-Deazapurine nucleosides have been extensively investigated as antiviral agents. Their mechanism often involves intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases. [6][7]

-

Anti-HCV Activity: Several 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides of 7-deazapurine have shown potent activity against the Hepatitis C virus (HCV) and have entered clinical trials. [7]* Anti-Dengue Virus (DENV) Activity: A series of 7-deazapurine nucleoside derivatives have been synthesized and evaluated for their anti-DENV activity, with some compounds showing potent inhibition of viral replication. [9]* Anti-SARS-CoV-2 Activity: Novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs have been designed as potential inhibitors of SARS-CoV-2 replication, with some exhibiting potent antiviral activity. [10]

Anticancer Activity

The 7-deazapurine scaffold is also a fertile ground for the development of anticancer agents. The mechanisms of action are diverse and can include inhibition of protein kinases, disruption of DNA and RNA synthesis, and induction of apoptosis. [6][7]

-

Kinase Inhibition: Many 7-deazapurine derivatives are potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). [11][12]* Inhibition of Proteosynthesis and DNA Damage: 7-Hetaryl-7-deazaadenosines can be phosphorylated in cancer cells and subsequently incorporated into both RNA and DNA. Incorporation into RNA leads to an inhibition of protein synthesis, while incorporation into DNA results in DNA damage, ultimately leading to apoptosis. [6][7] The following table summarizes the in vitro activity of selected 7-deazapurine derivatives against various cancer cell lines:

| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |

| 7-Hetaryl-7-deazaadenosines | Various | IC₅₀ | Submicromolar | [6] |

| 6-Hetaryl-7-deazapurine Ribonucleosides | Various | IC₅₀ | Micromolar | [6] |

| 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides | M. tuberculosis | Inhibition | Moderate | [13] |

| 6-Methyl-7-aryl-7-deazapurine Nucleosides | T. cruzi | Growth Inhibition | Submicromolar | [14] |

Other Therapeutic Areas

The biological activity of 7-deazapurines extends beyond antiviral and anticancer applications. For instance, certain derivatives have shown promise as:

-

Antimycobacterial Agents: 2-Substituted 6-(het)aryl-7-deazapurine ribonucleosides have been identified as potent and selective inhibitors of Mycobacterium tuberculosis adenosine kinase. [13]* Anti-Trypanosoma cruzi Agents: 6-Methyl-7-aryl-7-deazapurine nucleosides have demonstrated sub-micromolar activity against the causative agent of Chagas disease. [14]

Illustrative Mechanism of Action: 7-Hetaryl-7-deazaadenosines in Cancer Cells

A well-studied example of the mechanism of action for a class of 7-deazapurine derivatives is that of 7-hetaryl-7-deazaadenosines in cancer cells.

Caption: Mechanism of action for 7-hetaryl-7-deazaadenosines in cancer cells. [6][7]

Conclusion and Future Perspectives

While this compound remains a compound with limited publicly available data, its structural foundation, the 7-deazapurine scaffold, is a powerhouse in medicinal chemistry. The extensive research into its derivatives has yielded a plethora of compounds with potent antiviral, anticancer, and other therapeutic activities. The versatility of the 7-deazapurine core allows for extensive synthetic modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.

For researchers and drug development professionals, the 7-deazapurine scaffold represents a continuing source of novel therapeutic candidates. The exploration of less-studied analogues, such as this compound, may yet uncover unique biological activities and open new avenues for therapeutic intervention. A deeper investigation into the synthesis and biological evaluation of this and other sparsely documented 7-deazapurine derivatives is warranted and could lead to the next generation of innovative medicines.

References

- Antiviral Research. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents. Antiviral Res. 2025;234:106060.

- Semantic Scholar. Synthesis and Biological Evaluation of 2- and 7-Substituted 9-Deazaadenosine Analogues.

- PubMed. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents.

- National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

- Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.

- National Institutes of Health. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors.

- ResearchGate. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents.

-

P&S Chemicals. Product information, this compound. [Link]

- Scintila. This compound.

- National Center for Biotechnology Information. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Med Res Rev. 2017;37(4):815-869.

- PubMed. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.

- Fisher Scientific. This compound, TRC 250 mg.

- PubMed. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity.

- MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2022;27(19):6649.

- Chemical-Suppliers.com. 2-Hydroxy-6-methoxy-7-deazapurine | CAS 887406-45-3.

- BenchChem. A Comprehensive Review of 6-Substituted-7-Deazapurine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- PubMed. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1.

- PubChem. Npc235117.

- OUCI. Design, synthesis, and biological evaluation of novel 2′-deoxy-2′-spirooxetane-7-deazapurine nucleoside analogs as anti….

- ResearchGate. (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.

- National Center for Biotechnology Information. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. J Am Chem Soc. 2022;144(42):19495-19505.

- PubMed.

- RSC Publishing. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides. RSC Adv. 2021;11:27389-27399.

- BenchChem.

- Google Patents. US10800748B2 - Process for the manufacture of R-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride.

- PubMed Central. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.

- Google Patents. US11046674B2 - Crystalline forms of 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide.

- Google Patents. US6841554B2 - Crystalline salts of 7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3r,5s)-3,5-dihydroxyhept-6-enoic acid.

- Google Patents. US11452720B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.

- Google Patents. US9447071B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.

- Shanghai Huicheng Biotech. This compound.

-

Pharmaffiliates. 2-Chloro-6-methoxy-7-deazapurine | CAS No : 96022-77-4. [Link]

- PubChem. 2'-Hydroxy-4-methoxychalcone.

- MedChemExpress. 6-Methoxy-2-naphthoic acid.

- ChemicalBook. This compound Suppliers.

Sources

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 90057-07-1 [chemicalbook.com]

- 4. fishersci.be [fishersci.be]

- 5. scbt.com [scbt.com]

- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Methyl-7-Aryl-7-Deazapurine Nucleosides as Anti-Trypanosoma cruzi Agents: Structure-Activity Relationship and in vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 6-Hydroxy-2-methoxy-7-deazapurine"

Exploring compound activity

I'm currently immersed in Google searches, focusing on 6-Hydroxy-2-methoxy-7-deazapurine. I'm prioritizing its synthesis, mechanism, potential applications, and related compounds. I'm hoping to identify relevant biological activities and literature to better understand the compound. My goal is to map out the current knowledge base.

Developing biological context

I've decided to begin with a deep dive into the biological activity of this compound. My searches are zeroing in on synthesis routes, the mechanism of action, potential therapeutic applications, and any known derivatives. This initial phase involves critical analysis of results to develop a logical structure. Next, I'll draft the guide content, with a clear introduction to 7-deazapurine analogs and specifics on this compound.

Defining methodological approach

My approach will be thorough, starting with biological activity searches for this compound, focusing on synthesis, mechanism, and potential uses. Results analysis will reveal key themes, forming the guide's structure. I'll begin drafting the guide, introducing 7-deazapurine analogs and this compound. Quantitative data will be summarized in tables, and visual representations of signaling pathways and experimental workflows will be generated. Detailed methodologies and a complete reference section will follow, with a final review for accuracy and adherence.

Investigating Initial Data

I've hit a slight snag. Pinpointing "biological activity of this compound" directly has proven tricky. My initial search mostly surfaces related work on the wider 7-deazapurine derivatives. This encompasses their synthesis and known activities: kinase inhibition, anticancer, and antiviral properties.

Pivoting the Approach

I've realized that the specific compound's data is sparse. Instead, I'll structure the guide around the broader 7-deazapurine scaffold. Highlighting its derivatives' known biological activities, I'll use the specific substitutions as a focal point to discuss structure-activity relationships. This will involve an introduction to the 7-deazapurine core and synthesis strategies.

Structuring the Guide

Okay, I've outlined the guide's structure. It'll begin with a 7-deazapurine overview, then delve into synthesis, and culminate in a detailed exploration of biological activities. The core will focus on kinase inhibition, anticancer, and antiviral effects, drawing heavily on the existing search results. I'll also briefly cover other potential activities.

Developing a Comprehensive Structure

I'm now fully immersed in the updated structure. The plan is to start with the core 7-deazapurine scaffold, explaining its medicinal chemistry relevance. Then, I'll move on to synthesis strategies, focusing on Vorbrüggen glycosylation and palladium-catalyzed cross-coupling. The heart of the guide will be a deep dive into biological activities like kinase inhibition, anticancer, and antiviral effects. I will also explore how the 6- and 2-substituents impact these activities, and will conclude with detailed experimental protocols and data presentation.

Restructuring the Project

I've refined my approach. Instead of a narrow focus, I'm building a guide centered on the 7-deazapurine scaffold, the introduction will highlight its role in medicinal chemistry. The synthesis section will cover Vorbrüggen glycosylation and cross-coupling reactions. The core details kinase inhibition, anticancer, and antiviral effects and I will discuss how substitutions at the 6 and 2 positions affect the structure-activity relationship. I will conclude with experimental protocols and data presentation.

"mechanism of action of 6-Hydroxy-2-methoxy-7-deazapurine"

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Hydroxy-2-methoxy-7-deazapurine

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in generating compounds with a wide array of biological activities, including potent anticancer and antiviral properties.[1][2][3] While extensive research has been conducted on various substituted 7-deazapurine derivatives, the specific mechanism of action for this compound remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. Drawing upon the known biological activities of structurally related 7-deazapurine analogs, we present hypothesized mechanisms and a detailed, field-proven experimental workflow to identify its molecular targets and downstream cellular effects.

Introduction: The 7-Deazapurine Scaffold - A Foundation for Potent Bioactivity

The 7-deazapurine scaffold is an analog of the natural purine core where the nitrogen atom at position 7 is replaced by a carbon atom.[2][3] This modification increases the electron density of the five-membered ring and provides a vector for further chemical substitutions, enhancing the potential for specific interactions with biological targets.[2][3] Derivatives of this scaffold have been successfully developed as potent inhibitors of a variety of enzymes, particularly protein kinases, and have shown promise as cytotoxic agents that are incorporated into DNA and RNA after intracellular phosphorylation.[1][2][4]

Given the substitutions at the 2 and 6 positions of the purine-like ring, this compound holds significant potential for novel biological activity. This guide serves as a roadmap for uncovering that potential.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on 7-deazapurine derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses form the basis of our proposed experimental investigation.

-

Hypothesis 1: Kinase Inhibition: The most prominent activity of 7-deazapurine derivatives is the inhibition of protein kinases.[1][4][5][6] These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding site of kinases involved in cell signaling, proliferation, and survival. Key kinase families that are often targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Casein Kinase 1 (CK1).[1][4]

-

Hypothesis 2: Inhibition of Adenosine Kinases: Several 7-deazapurine derivatives have been identified as potent inhibitors of adenosine kinases, enzymes crucial for the salvage pathway of adenosine metabolism.[2][7] Inhibition of these enzymes can disrupt cellular energy homeostasis and nucleotide pools.

-

Hypothesis 3: Cytotoxicity via Nucleic Acid Incorporation: Some 7-deazapurine ribonucleosides exhibit cytotoxic effects by being phosphorylated within the cell and subsequently incorporated into RNA and DNA.[2][3] This leads to the inhibition of protein synthesis and the induction of DNA damage, ultimately triggering apoptosis.[2][3] While this compound is not a nucleoside itself, its potential for intracellular modification cannot be ruled out without experimental validation.

A Systematic Experimental Workflow for Mechanism of Action Elucidation

The following multi-stage experimental plan is designed to systematically test our hypotheses and identify the definitive mechanism of action of this compound.

Stage 1: Initial Phenotypic and Broad-Spectrum Screening

The initial stage focuses on characterizing the compound's general biological activity and identifying potential target classes.

3.1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the compound's effect on the proliferation of various cancer cell lines and to establish a dose-response curve.

-

Protocol:

-

Seed a panel of diverse cancer cell lines (e.g., leukemia, breast, lung, colon) in 96-well plates.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a resazurin-based assay, which measures metabolic activity.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

3.2. Broad-Spectrum Kinase Profiling

-

Objective: To screen the compound against a large panel of kinases to identify potential targets.

-

Protocol:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers radiometric or fluorescence-based assays.

-

Screen this compound at a standard concentration (e.g., 10 µM) against a panel of over 400 human kinases.

-

Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

-

3.3. Adenosine Kinase Inhibition Assay

-

Objective: To specifically test for inhibition of human adenosine kinase.

-

Protocol:

-

Use a commercially available adenosine kinase assay kit.

-

Incubate recombinant human adenosine kinase with adenosine, ATP, and varying concentrations of this compound.

-

Measure the production of ADP, which is proportional to adenosine kinase activity.

-

Determine the IC50 value.

-

Stage 2: Target Validation and Cellular Confirmation

Once initial hits are identified, the next stage is to validate these targets in a cellular context.

3.4. Western Blot Analysis of Downstream Signaling

-

Objective: To determine if the compound modulates the signaling pathways of the identified target kinases in cells.

-

Protocol:

-

Treat a sensitive cancer cell line with this compound at concentrations around its IC50.

-

Lyse the cells and perform Western blot analysis using antibodies against the phosphorylated and total forms of the downstream substrates of the target kinase.

-

A decrease in the phosphorylation of a known substrate would provide strong evidence of target engagement.

-

3.5. Cell Cycle Analysis

-

Objective: To assess the compound's effect on cell cycle progression, a common outcome of CDK inhibition.

-

Protocol:

-

Treat cells with the compound for 24-48 hours.

-

Fix the cells and stain their DNA with propidium iodide.

-

Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

3.6. Apoptosis Assay

-

Objective: To determine if the compound induces programmed cell death.

-

Protocol:

-

Treat cells with the compound for 48-72 hours.

-

Stain the cells with Annexin V and propidium iodide.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Stage 3: Biochemical and Biophysical Characterization

This final stage aims to provide a detailed understanding of the compound-target interaction.

3.7. Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the binding affinity and thermodynamics of the compound to its purified target protein.

-

Protocol:

-

Titrate a solution of this compound into a solution containing the purified target kinase.

-

Measure the heat changes associated with the binding events.

-

Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

-

3.8. X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the compound in complex with its target protein.

-

Protocol:

-

Co-crystallize this compound with the purified target kinase.

-

Collect X-ray diffraction data from the crystals.

-

Solve the crystal structure to visualize the precise binding mode and key molecular interactions.

-

Data Presentation and Visualization

Clear presentation of quantitative data and experimental workflows is crucial for interpreting results and planning subsequent experiments.

Quantitative Data Summary

| Assay | Cell Line / Target | Result (IC50 / Kd) |

| Cell Viability | CCRF-CEM (Leukemia) | Hypothetical Value: 5.2 µM |

| Cell Viability | MCF-7 (Breast Cancer) | Hypothetical Value: 12.8 µM |

| Kinase Profiling | CDK2/Cyclin A | Hypothetical Value: 0.8 µM |

| Kinase Profiling | GSK3β | Hypothetical Value: 2.1 µM |

| ITC | Purified CDK2/Cyclin A | Hypothetical Value: 0.5 µM |

Experimental and Logical Diagrams

Caption: A systematic workflow for elucidating the mechanism of action.

Caption: Hypothesized kinase inhibition signaling pathway.

Conclusion and Future Directions

This guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of this compound. By starting with broad phenotypic screens and progressively narrowing the focus to specific molecular interactions, researchers can efficiently and accurately determine how this compound exerts its biological effects. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent or as a chemical probe to study complex biological processes. The versatility of the 7-deazapurine scaffold suggests that a thorough investigation is warranted and could lead to the discovery of novel and potent molecular entities for drug development.[1]

References

- BenchChem. (2025). 7-Deazapurine Derivatives as a Versatile Scaffold for Kinase Inhibition Studies.

- Al-Ostath, A., et al. (2023).

- BenchChem Technical Support Team. (2025). A Comprehensive Review of 6-Substituted-7-Deazapurine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Al-Ostath, A., et al. (2023).

- Perlikova, Z., & Hocek, M. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC - NIH.

- Perlikova, Z., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.

- Pohaku, K., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Nucleosides

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 7-deazapurine nucleosides, a class of purine analogues that has proven to be a remarkably versatile scaffold in drug discovery. By replacing the N7 atom of the purine ring with a carbon atom, these compounds exhibit altered electronic properties and a new site for chemical modification, leading to a broad spectrum of biological activities.[1][2] This guide traces the journey from the initial discovery of naturally occurring 7-deazapurine antibiotics to the rational design of potent antiviral, anticancer, and antiparasitic agents. We will delve into the pivotal synthetic methodologies that have enabled the exploration of this chemical space, elucidate the intricate mechanisms of action, and present key structure-activity relationship (SAR) data that continue to drive the field forward. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important class of nucleoside analogues.

A Serendipitous Beginning: The Discovery of Natural 7-Deazapurine Nucleoside Antibiotics

The story of 7-deazapurine nucleosides begins not in the chemist's flask, but in the complex world of microbial natural products. In the 1960s, researchers investigating soil-dwelling Streptomyces bacteria unearthed a trio of nucleoside antibiotics with potent biological activities: Tubercidin, Toyocamycin, and Sangivamycin.[2] These discoveries laid the foundational understanding of the therapeutic potential of the 7-deazapurine scaffold.

-

Tubercidin (7-deazaadenosine): First isolated from Streptomyces tubercidicus, Tubercidin is structurally analogous to adenosine.[3][4] This close resemblance allows it to be readily recognized by cellular machinery, leading to its incorporation into DNA and RNA and subsequent disruption of nucleic acid metabolism.[3] Its resistance to degradation by adenosine deaminase, an enzyme that inactivates adenosine, contributes to its prolonged intracellular activity.[3]

-

Toyocamycin and Sangivamycin: These related nucleosides, also produced by Streptomyces species, feature a nitrile (-CN) and a carboxamide (-CONH2) group at the C5 position of the pyrrolo[2,3-d]pyrimidine core, respectively.[2] Toyocamycin can be enzymatically converted to Sangivamycin.[5] Their potent cytotoxic effects are, in part, attributed to the inhibition of key cellular processes, including the ER stress-induced XBP1 mRNA splicing, a critical pathway for the survival of multiple myeloma cells.[6]

The discovery of these natural products was a watershed moment, demonstrating that the 7-deazapurine core was a "privileged scaffold" – a molecular framework with inherent properties conducive to potent and diverse biological activity.

The Chemist's Art: Enabling the Exploration of 7-Deazapurine Chemical Space

The limited availability and inherent toxicity of the natural 7-deazapurine nucleosides spurred chemists to develop synthetic routes to create novel analogues with improved therapeutic indices. Two cornerstone reactions have been instrumental in this endeavor: the Vorbrüggen glycosylation for the formation of the nucleoside bond and transition metal-catalyzed cross-coupling reactions for the functionalization of the 7-position.

Forging the Nucleoside Bond: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is the most widely used method for the synthesis of 7-deazapurine nucleosides.[7] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically an acetylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.[7]

Causality in Experimental Choices: The silylation of the nucleobase is a critical first step. It increases the nucleophilicity of the pyrrole nitrogen and enhances the solubility of the base in the organic solvents used for the reaction. The use of a protected sugar with a participating group at the 2'-position, such as an acetate, ensures the stereoselective formation of the desired β-anomer through the formation of a dioxolenium ion intermediate.[8]

Caption: Generalized workflow of the Vorbrüggen glycosylation.

Experimental Protocol: A Representative Vorbrüggen Glycosylation

-

Silylation of the Nucleobase: The 7-deazapurine base is suspended in an anhydrous solvent (e.g., acetonitrile) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). The mixture is heated to ensure complete silylation.

-

Glycosylation: The silylated base solution is cooled, and the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) are added. The reaction is stirred at an elevated temperature until completion, monitored by thin-layer chromatography (TLC).[9]

-

Workup and Deprotection: The reaction is quenched, and the protected nucleoside is purified. The protecting groups on the sugar moiety are then removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final 7-deazapurine nucleoside.

Functionalization at the 7-Position: The Power of Cross-Coupling

The carbon atom at the 7-position of the 7-deazapurine scaffold provides a unique handle for chemical modification, a feature absent in the parent purines. This has been extensively exploited using transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Negishi couplings.

Causality in Experimental Choices: The Negishi coupling, which utilizes an organozinc reagent, is often favored for its functional group tolerance and the ability to perform the reaction under milder conditions compared to other cross-coupling methods.[10] This is particularly important when dealing with complex and sensitive nucleoside substrates.

Caption: Simplified schematic of a Negishi cross-coupling reaction.

Experimental Protocol: A Representative Negishi Cross-Coupling

-

Preparation of the Organozinc Reagent: The desired aryl or heteroaryl halide is converted to its corresponding organozinc reagent, typically by reaction with zinc dust or a zinc salt.

-

Coupling Reaction: The 7-halo-7-deazapurine nucleoside (e.g., 7-iodo-7-deazaadenosine) is dissolved in an appropriate solvent (e.g., THF or MeCN) along with a palladium catalyst (e.g., Pd(PPh3)4). The organozinc reagent is then added, and the mixture is heated until the reaction is complete.[9][11]

-

Purification: The reaction mixture is worked up, and the desired 7-substituted-7-deazapurine nucleoside is purified by chromatography.

Unraveling the Biological Tapestry: Mechanisms of Action

The diverse biological activities of 7-deazapurine nucleosides stem from their ability to interact with a variety of cellular targets. The primary mechanisms of action can be broadly categorized into two main pathways: incorporation into nucleic acids and inhibition of key enzymes.

The Trojan Horse Strategy: Incorporation into DNA and RNA

Many 7-deazapurine nucleosides exert their cytotoxic and antiviral effects by acting as fraudulent building blocks for DNA and RNA synthesis.

Mechanism of Activation and Incorporation:

Caption: Activation and incorporation of 7-deazapurine nucleosides.

The process begins with the phosphorylation of the nucleoside to its monophosphate form, a reaction often catalyzed by adenosine kinase.[12][13][14][15][16] Subsequent phosphorylations yield the corresponding di- and triphosphate derivatives. These triphosphates can then be recognized as substrates by DNA and RNA polymerases and incorporated into growing nucleic acid chains.[17][18] The presence of the modified base in the nucleic acid can lead to several detrimental outcomes, including:

-

Chain Termination: Certain modifications, particularly at the 2'-position of the sugar, can prevent the addition of the next nucleotide, leading to premature chain termination.[19]

-

DNA Damage: The incorporation of some 7-deazapurine nucleosides, such as 7-hetaryl-7-deazaadenosines, has been shown to induce DNA double-strand breaks, ultimately triggering apoptosis.[8][10]

-

Altered DNA-Protein Interactions: The replacement of N7 with a C-H group modifies the major groove of the DNA helix. This can interfere with the binding of proteins that recognize specific DNA sequences, such as restriction enzymes.[18]

Targeting the Cellular Machinery: Enzyme Inhibition

In addition to their effects on nucleic acids, 7-deazapurine nucleosides can directly inhibit the activity of essential cellular enzymes.

-

Adenosine Kinase Inhibition: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinase, the enzyme responsible for their initial activation.[1] This creates a complex feedback loop where the drug can regulate its own metabolism.

-

Other Kinase Inhibition: Certain synthetic 7-deazapurine nucleosides have been designed to target other kinases involved in cell signaling and proliferation, such as cyclin-dependent kinases (CDKs).

A Spectrum of Activity: Therapeutic Applications

The chemical versatility of the 7-deazapurine scaffold has led to the development of compounds with a wide range of therapeutic applications.

Anticancer Activity

The cytotoxic properties of 7-deazapurine nucleosides have been extensively investigated in the context of cancer therapy. The table below summarizes the in vitro anticancer activity of selected compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tubercidin | Various | Nanomolar range | [2] |

| Toyocamycin | Multiple Myeloma | Nanomolar range | [6] |

| 7-thienyl-7-deazaadenosine | Various | Nanomolar range | [8][13] |

| Quinolino-fused derivative 14c | CCRF-CEM | 6-8 | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the 7-deazapurine nucleoside for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][20]

Antiviral Activity

The inhibition of viral polymerases has made 7-deazapurine nucleosides promising candidates for antiviral therapy, particularly against RNA viruses such as Hepatitis C (HCV) and Dengue virus (DENV).

| Compound | Virus | EC50 (µM) | Reference |

| 7-deaza-2'-C-methyladenosine | West Nile Virus | Nanomolar range | [21][22][23] |

| 2'-C-methyl-7-deazapurine nucleosides | HCV | Varies | [24] |

| Derivative 6e | Dengue Virus | 2.081 | [25][26] |

Experimental Protocol: Dengue Virus Inhibition Assay

-

Cell Infection: Host cells (e.g., Vero or A549) are seeded in a multi-well plate and infected with Dengue virus.

-

Compound Treatment: The infected cells are treated with various concentrations of the 7-deazapurine nucleoside.

-

Quantification of Viral Replication: After an incubation period, the level of viral replication is assessed. This can be done by measuring the amount of viral RNA by RT-qPCR or by quantifying the expression of viral proteins (e.g., the envelope protein) using an immunoassay. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then determined.[25][26]

Antiparasitic Activity

Certain parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), are unable to synthesize purines de novo and rely on salvaging them from their host. This makes purine metabolic pathways an attractive target for antiparasitic drugs. 7-Aryl-7-deazapurine nucleosides have shown potent activity against T. cruzi.[5][17][27]

Future Directions and Perspectives

The journey of 7-deazapurine nucleosides from their discovery in nature to their development as sophisticated therapeutic candidates is a testament to the power of interdisciplinary research. The continued exploration of this privileged scaffold holds immense promise for the future of medicine. Key areas of future research include:

-

Targeted Delivery: The development of prodrug strategies to enhance the delivery of 7-deazapurine nucleosides to specific tissues or cell types, thereby improving their efficacy and reducing off-target toxicity.

-

Novel Modifications: The exploration of new chemical modifications at the 7-position and on the sugar moiety to fine-tune the biological activity and pharmacokinetic properties of these compounds.

-

Combination Therapies: The investigation of 7-deazapurine nucleosides in combination with other therapeutic agents to overcome drug resistance and achieve synergistic effects.

The rich history and proven track record of 7-deazapurine nucleosides ensure that they will remain a fertile ground for discovery and innovation in the years to come.

References

- A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs. Benchchem.

- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(6), 1429–1460.

- Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). ACS Omega.

- Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. (2018). Journal of Medicinal Chemistry, 61(20).

- Seela, F., & Rosemeyer, H. (1992). 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis. Nucleic acids research, 20(1), 55–61.

- Pavlis, P., Džubák, P., Hajdúch, M., & Hocek, M. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19437–19446.

- Pavlis, P., Džubák, P., Hajdúch, M., & Hocek, M. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society.

- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(6), 1429–1460.

- Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. (2018). Journal of Medicinal Chemistry, 61(20), 9287–9300.

- Vorbrüggen Glycosyl

- A Comparative Analysis of 7-Deazapurine Nucleosides as Anticancer Agents. (n.d.). BenchChem.

- Eyer, L., Fojtíková, M., Nencka, R., Rudolf, I., Hubálek, Z., & Ruzek, D. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial agents and chemotherapy, 63(3), e02093-18.

- Tubercidin and Related Analogues: An Inspiration for 50 years in Drug Discovery. (2025). Request PDF.

- Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. (n.d.).

- Eyer, L., Fojtíková, M., Nencka, R., Rudolf, I., Hubálek, Z., & Ruzek, D. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial agents and chemotherapy, 63(3).

- Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′- C -Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. (2019).

- Pavlis, P., Džubák, P., Hajdúch, M., & Hocek, M. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19437–19446.

- Tubercidin. (n.d.). In Wikipedia.

- Synthesis of nucleosides. (n.d.). In Wikipedia.

- Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090. (2018).

- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (n.d.). PMC.

- Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. (2022).

- Lin, K., et al. (2017). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral research, 148, 81–89.

- Anti-HCV Activities of Nucleosides. (n.d.).

- Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. (2017).

- EC 50 values for inhibition of DEN-2 and DENV-3 multiplic

- Boehr, A. K., Arnold, J. J., Oh, H. S., Cameron, C. E., & Boehr, D. D. (2020). 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Carolina Digital Repository.

- Uematsu, T., & Suhadolnik, R. J. (1970). In vivo and enzymatic conversion of toyocamycin to sangivamycin by Streptomyces rimosus. Biochemistry, 9(1), 146–153.

- Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (n.d.). PubMed Central.

- Rayala, R., et al. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem, 9(7), 1537–1546.

- Negishi coupling. (n.d.). In Wikipedia.

- Synthesis of Tubercidin, 6-Chlorotubercidin and Related Nucleosides. (n.d.). Semantic Scholar.

- Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. (n.d.). Semantic Scholar.

- Adenosine kinase. (n.d.). In Wikipedia.

- An Expeditious Total Synthesis of 5'-Deoxy-toyocamycin and 5'-Deoxysangivamycin. (2019). PubMed.

- Adenosine Kinase: A Key Regulator of Purinergic Physiology. (2020). PMC.

- Ri, M., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. Blood, 120(8), 1694–1703.

- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.).

- Introduction Adenosine kinase ADK ATP adenosine. (2024). Inhibitor Research Hub.

- Adenosine Kinase: Exploit

- Toyocamycin selectively inhibits ER stress-induced activation of the... (n.d.).

- Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides. (2017).

- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC.

- Adenosine Kinase: An Epigenetic Modul

- ic50 values compared: Topics by Science.gov. (n.d.).

- Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems. (n.d.).

- Kino, T., et al. (1987). Discovery of FK-506, a novel immunosuppressant isolated from Streptomyces tsukubaensis. The Journal of antibiotics, 40(9), 1249–1255.

Sources

- 1. [PDF] Structures of KlenTaq DNA polymerase caught while incorporating C5-modified pyrimidine and C7-modified 7-deazapurine nucleoside triphosphates. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tubercidin - Wikipedia [en.wikipedia.org]

- 4. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and enzymatic conversion of toyocamycin to sangivamycin by Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 13. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phostag.com [phostag.com]

- 15. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Scholarly Article or Book Chapter | 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase | ID: cj82kd96t | Carolina Digital Repository [cdr.lib.unc.edu]

- 20. researchgate.net [researchgate.net]

- 21. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6-Hydroxy-2-methoxy-7-deazapurine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1), a significant heterocyclic compound within the 7-deazapurine class. As analogues of purine nucleosides, 7-deazapurines are privileged scaffolds in the design of antitumor and antiviral agents.[1] The substitution of the N7 atom with a carbon atom alters the electronic properties of the purine system, offering unique opportunities for drug design.[1] This document, intended for researchers in medicinal chemistry, drug development, and analytical sciences, details the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from related structures and foundational spectroscopic principles to provide a robust, predictive analysis. Detailed, field-proven protocols for acquiring and interpreting this data are also provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₇N₃O₂, belongs to the pyrrolo[2,3-d]pyrimidine family.[2] This core structure is of immense interest due to its biological activities, which often stem from its ability to mimic natural purines and interact with various enzymatic targets. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic applications. Spectroscopic techniques like NMR and MS are indispensable tools for providing unambiguous structural confirmation. This guide explains the causal relationships between the molecule's structure—specifically the pyrrolo[2,3-d]pyrimidine core, the electron-donating methoxy group, and the tautomerically active hydroxy group—and its expected spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the pyrrolo[2,3-d]pyrimidine core and its substituents. The electron-rich nature of the pyrrole ring fused to the electron-deficient pyrimidine ring creates a unique electronic environment that influences the chemical shifts of the protons and carbons.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the heterocyclic core, the methoxy group protons, and the exchangeable protons from the N-H of the pyrrole and the O-H of the hydroxyl group. The chemical shifts of protons on pyridine-like rings are known to be influenced by the electronegativity of the nitrogen atom, which causes deshielding and a downfield shift.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~11.0 - 12.0 | br s | N-H (Pyrrole) | The N-H proton of the pyrrole ring in pyrrolo[2,3-d]pyrimidines is typically observed as a broad singlet in the downfield region due to hydrogen bonding and exchange. |

| ~9.5 - 10.5 | br s | O-H (Hydroxy) | The phenolic hydroxyl proton signal is typically broad and its chemical shift is concentration and temperature dependent. It is expected to be in the downfield region. |

| ~6.5 - 7.0 | d | C5-H | This proton is on the electron-rich pyrrole portion of the fused ring system. It is expected to be coupled to the N-H proton, though this coupling may not always be resolved. |

| ~3.8 - 4.0 | s | OCH₃ | The methoxy group protons will appear as a sharp singlet. Its position is characteristic for methoxy groups attached to an electron-deficient aromatic ring. |

Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. The carbons of the pyrimidine ring are generally more deshielded (further downfield) than those of the pyrrole ring. The methoxy group's carbon typically appears around 55-60 ppm.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C6 | This carbon is attached to the electronegative hydroxyl group and is part of the pyrimidine ring, leading to a significant downfield shift. |

| ~158 | C2 | This carbon is attached to the electron-donating methoxy group and a nitrogen atom, placing it in a deshielded environment. |

| ~152 | C7a | This is the bridgehead carbon at the fusion of the two rings, and its chemical shift is characteristic of such quaternary carbons in heterocyclic systems. |

| ~150 | C4 | As a carbon in the pyrimidine ring adjacent to two nitrogen atoms, it is expected to be significantly deshielded. |

| ~100 | C4a | This is the second bridgehead carbon, typically found further upfield than C7a. |

| ~98 | C5 | This carbon is part of the electron-rich pyrrole ring and bears a hydrogen atom, placing it in the more shielded region of the aromatic carbons. |

| ~55 | OCH₃ | The chemical shift for a methoxy carbon attached to an aromatic system typically falls in this range. The value can be influenced by ortho substituents and the electronic nature of the ring.[3][5] |

Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent, concentration, and instrument calibration.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃O₂), the expected monoisotopic mass is 165.0538 Da. Electrospray ionization (ESI) is the preferred method for such polar heterocyclic compounds, and analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

| Technique | Mode | Expected m/z | Species |

| ESI | Positive | 166.0616 | [M+H]⁺ |

| ESI | Negative | 164.0460 | [M-H]⁻ |

Plausible Fragmentation Pathways

Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion. The 7-deazapurine core is relatively stable, but characteristic losses can be expected. The incorporation of a 7-deazapurine moiety has been shown to reduce fragmentation compared to standard purines, leading to more intense molecular ion signals.[6]

Common fragmentation pathways for this molecule would likely involve:

-

Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment ion at m/z 151.

-

Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted heterocycles, resulting in a fragment at m/z 136.

-

Loss of carbon monoxide (CO): From the pyrimidine ring, a characteristic fragmentation for such heterocyclic systems.

-

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the pyrimidine ring can also occur, providing information about the core structure.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse ¹H spectrum with a spectral width of ~16 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a spectral width of ~240 ppm and a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

-

-

Data Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID).

-

-

Data Analysis: Identify the molecular ion peaks and compare the exact mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectra to corroborate the proposed structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel heterocyclic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide provides a foundational, yet in-depth, predictive overview of the NMR and MS spectroscopic data for this compound. By grounding these predictions in the established principles of spectroscopy and the known electronic effects of the 7-deazapurine scaffold, researchers are equipped with a reliable reference for the synthesis and characterization of this and related compounds. The detailed protocols offer a standardized approach to data acquisition, ensuring that experimental results can be confidently compared to the theoretical framework presented herein. This comprehensive analysis serves as a valuable resource, facilitating the efficient and accurate structural elucidation required for advancing research in medicinal chemistry and drug discovery.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of polymerase chain reaction products containing 7-deazapurine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidaion of 6-Hydroxy-2-methoxy-7-deazapurine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Hydroxy-2-methoxy-7-deazapurine, a substituted pyrrolo[2,3-d]pyrimidine of significant interest in medicinal chemistry. The 7-deazapurine scaffold is a privileged structure known for a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This document outlines a logical, multi-pronged analytical approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. Each analytical step is detailed with the underlying scientific principles, field-proven experimental protocols, and expected data, culminating in the unambiguous confirmation of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a bioisostere of the naturally occurring purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom.[2] This modification imparts unique physicochemical and biological properties, making it a valuable scaffold in drug discovery.[1] Derivatives of 7-deazapurine have demonstrated potent inhibitory activity against various protein kinases, making them promising candidates for anticancer therapies.[1][3] Furthermore, their structural similarity to endogenous nucleosides allows them to function as antiviral and antibacterial agents by interfering with nucleic acid replication and other vital cellular processes.[2][4][5] The precise characterization of novel 7-deazapurine analogs, such as this compound, is a critical step in understanding their structure-activity relationships and advancing their therapeutic potential.

Proposed Synthetic Pathway

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds.[6][7][8] A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functional group interconversions. A potential starting point could be a suitably substituted pyrimidine, which is then cyclized to form the fused pyrrole ring. Subsequent introduction of the methoxy and hydroxyl groups can be achieved through nucleophilic substitution and oxidation reactions, respectively.

Diagram 1: Proposed Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Comprehensive Spectroscopic Analysis

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following sections detail the experimental protocols and expected outcomes for each method.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of the target compound.

Table 1: Mass Spectrometry Data

| Technique | Mode | Expected [M+H]⁺ | Expected [M-H]⁻ |

| High-Resolution Mass Spectrometry (HRMS) | ESI | 166.0615 | 164.0458 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[9][10]

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, which should correspond to C₇H₇N₃O₂.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹³C Chemical Shift (δ) ppm | Predicted ¹H Chemical Shift (δ) ppm | Multiplicity |

| 2 | ~160 | - | - |

| 4 | ~155 | - | - |

| 4a | ~115 | - | - |

| 5 | ~100 | ~6.5 | s |

| 6 | ~158 | - | - |

| 7a | ~150 | - | - |

| OCH₃ | ~55 | ~3.9 | s |

| OH | - | ~10-12 | br s |

| NH | - | ~11-13 | br s |

Note: Predicted chemical shifts are based on data from similar 7-deazapurine structures and may vary depending on the solvent and experimental conditions.[3][9]

Diagram 2: NMR Experimental Workflow

Caption: A logical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition: Utilize a standard pulse program to determine the number of different proton environments and their splitting patterns.

-

¹³C NMR and DEPT-135 Acquisition: Employ a proton-decoupled pulse program to identify the number of unique carbon signals. The DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC) Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

Data Processing and Analysis: Process the raw data and reference the spectra to the residual solvent peak. Integrate the signals and analyze the coupling constants and correlations to assemble the final structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch (hydroxyl) |

| 3300-3100 | N-H stretch (amine/amide) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic - methoxy) |

| 1680-1640 | C=O stretch (amide-like) |

| 1620-1580 | C=C and C=N stretch (aromatic rings) |

| 1250-1050 | C-O stretch (methoxy) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) setup.[12]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13][14]

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated π-system of the 7-deazapurine core.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) of known concentration.[15]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.[15]

Conclusion

The structural elucidation of this compound is a systematic process that requires the careful integration of data from multiple analytical techniques. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently confirm the structure of this and other novel heterocyclic compounds. The confirmed structure will serve as a foundation for further investigation into its biological activities and potential as a therapeutic agent.

References

-

Siegert, C. W., Jacob, A., & Köster, H. (1996). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of polymerase chain reaction products containing 7-deazapurine moieties. Analytical Biochemistry, 243(1), 55-65. Available from: [Link]

-

Perlíková, P., et al. (2018). C–H Imidation of 7-Deazapurines. The Journal of Organic Chemistry, 83(15), 8379-8387. Available from: [Link]

-

Głowacka, I. E., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7194. Available from: [Link]

-

Luyten, Y. A., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research, 51(10), 4883-4896. Available from: [Link]

-

Głowacka, I. E., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

-

Luyten, Y. A., et al. (2023). Detection and quantification of 2′-deoxy-7-deazaguanosine derivatives... ResearchGate. Available from: [Link]

-

Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193. Available from: [Link]

-

Stachelska-Wierzchowska, A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3123. Available from: [Link]

-

Tloušt'ová, E., et al. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(24), 7679-7691. Available from: [Link]

-

Kopecky, K., et al. (2014). UV-vis absorption spectra of compounds 7 (dashed) and 10 (full) in toluene at concentration 10 μM. ResearchGate. Available from: [Link]

-

Shan, L., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Tetrahedron Letters, 59(38), 3443-3446. Available from: [Link]

-

Supplementary Data. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

Lutsyk, A. I., et al. (2021). Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. Applied Sciences, 11(16), 7527. Available from: [Link]

-

Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(43), 19943-19952. Available from: [Link]

-

Rehman, S., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Biophotonics, 17(6), e202300361. Available from: [Link]

-

He, J., & Seela, F. (2007). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 9(21), 4073-4076. Available from: [Link]

-

Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(3), 507-548. Available from: [Link]

-

Chemical-Suppliers. (n.d.). 2-Hydroxy-6-methoxy-7-deazapurine. Available from: [Link]

-

Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Available from: [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

-